molecular formula C15H22O B14440407 2-Methyl-1-(2-phenylethyl)cyclohexan-1-ol CAS No. 79235-09-9

2-Methyl-1-(2-phenylethyl)cyclohexan-1-ol

Cat. No.: B14440407
CAS No.: 79235-09-9
M. Wt: 218.33 g/mol
InChI Key: VIUBLSFVWKOQJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-(2-phenylethyl)cyclohexan-1-ol is an organic compound that belongs to the class of alcohols It features a cyclohexane ring substituted with a methyl group and a phenylethyl group, making it a complex molecule with interesting chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2-phenylethyl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the Grignard reaction, where a Grignard reagent reacts with a suitable carbonyl compound to form the desired alcohol. For instance, the reaction of phenylethylmagnesium bromide with 2-methylcyclohexanone under controlled conditions can yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, catalytic hydrogenation and other advanced techniques may be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2-phenylethyl)cyclohexan-1-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert this alcohol into corresponding hydrocarbons using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Hydrocarbons

    Substitution: Alkyl halides, ethers

Scientific Research Applications

2-Methyl-1-(2-phenylethyl)cyclohexan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2-phenylethyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenylethyl group can interact with hydrophobic regions of proteins and membranes, affecting their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    2-Methylcyclohexanol: A simpler alcohol with similar structural features but lacking the phenylethyl group.

    2-Phenylethanol: Contains the phenylethyl group but lacks the cyclohexane ring.

    Cyclohexanol: A basic cyclohexane alcohol without additional substituents.

Uniqueness

2-Methyl-1-(2-phenylethyl)cyclohexan-1-ol is unique due to its combination of a cyclohexane ring, a methyl group, and a phenylethyl group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

79235-09-9

Molecular Formula

C15H22O

Molecular Weight

218.33 g/mol

IUPAC Name

2-methyl-1-(2-phenylethyl)cyclohexan-1-ol

InChI

InChI=1S/C15H22O/c1-13-7-5-6-11-15(13,16)12-10-14-8-3-2-4-9-14/h2-4,8-9,13,16H,5-7,10-12H2,1H3

InChI Key

VIUBLSFVWKOQJY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(CCC2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.